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Compound of Interest

Compound Name: 8-Phenyloctanoic acid

Cat. No.: B031808 Get Quote

Spectroscopic Data Interpretation for 8-
Phenyloctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 8-
phenyloctanoic acid, a molecule of interest in various research and development sectors. By

examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, this document aims to offer a comprehensive reference for the structural elucidation and

characterization of this long-chain fatty acid.

Data Presentation
The spectroscopic data for 8-phenyloctanoic acid (C₁₄H₂₀O₂) are summarized in the tables

below. It is important to note that while the Mass Spectrometry data is based on experimental

findings from the NIST Mass Spectrometry Data Center, the ¹H and ¹³C NMR data are

predicted values generated by computational models, as experimental spectra for this specific

compound are not readily available in public databases. The IR data is based on characteristic

absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 8-Phenyloctanoic Acid
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

H-a (Ar-H, ortho) 7.29 d 2H

H-b (Ar-H, meta) 7.20 t 2H

H-c (Ar-H, para) 7.11 t 1H

H-d (-CH₂-Ph) 2.61 t 2H

H-e (-CH₂-COOH) 2.35 t 2H

H-f to H-j (Aliphatic -

CH₂-)
1.29 - 1.65 m 10H

H-k (-COOH) 12.0 (approx.) br s 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-Phenyloctanoic Acid

Carbon Predicted Chemical Shift (ppm)

C-1 (C=O) 179.5

C-2 (-CH₂-COOH) 34.1

C-3 to C-7 (Aliphatic -CH₂) 24.7 - 31.5

C-8 (-CH₂-Ph) 36.0

C-9 (Ar-C, ipso) 142.8

C-10 (Ar-C, ortho) 128.5

C-11 (Ar-C, meta) 128.3

C-12 (Ar-C, para) 125.6

Table 3: Expected FT-IR Absorption Bands for 8-Phenyloctanoic Acid
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibration

O-H (Carboxylic Acid) 3300 - 2500 Strong, Broad Stretching

C-H (Aromatic) 3100 - 3000 Medium Stretching

C-H (Aliphatic) 3000 - 2850 Strong Stretching

C=O (Carboxylic Acid) 1710 Strong Stretching

C=C (Aromatic) 1600, 1495, 1450 Medium to Weak Stretching

C-O (Carboxylic Acid) 1300 - 1200 Strong Stretching

O-H (Carboxylic Acid) 950 - 910 Medium, Broad Bending

C-H (Aromatic)
770 - 730 and 720 -

680
Strong Out-of-plane Bending

Table 4: Mass Spectrometry Data for 8-Phenyloctanoic Acid

m/z Relative Intensity Proposed Fragment

220 Low [M]⁺ (Molecular Ion)

92 Moderate [C₇H₈]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

41 Moderate [C₃H₅]⁺

Spectroscopic Interpretation
¹H NMR Spectrum
The predicted ¹H NMR spectrum of 8-phenyloctanoic acid shows distinct signals

corresponding to the aromatic, aliphatic, and carboxylic acid protons. The aromatic protons are

expected in the downfield region (7.11-7.29 ppm), with the ortho-protons (H-a) being the most

deshielded. The benzylic protons (H-d) and the protons alpha to the carboxyl group (H-e) are

also shifted downfield due to the electron-withdrawing effects of the phenyl and carboxyl
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groups, respectively. The remaining methylene protons of the aliphatic chain (H-f to H-j) are

expected to appear as a complex multiplet in the typical aliphatic region (1.29-1.65 ppm). The

carboxylic acid proton (H-k) is highly deshielded and is expected to appear as a broad singlet

at a very high chemical shift, typically around 12.0 ppm.

¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the structure of 8-phenyloctanoic acid.

The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing at

approximately 179.5 ppm. The aromatic carbons (C-9 to C-12) are observed in the 125-143

ppm range. The aliphatic carbons of the octanoic acid chain (C-2 to C-8) are found in the

upfield region (24.7-36.0 ppm).

Infrared (IR) Spectrum
The IR spectrum of 8-phenyloctanoic acid is expected to be dominated by the characteristic

absorptions of the carboxylic acid and the phenyl group. A very broad and strong O-H

stretching band from the carboxylic acid dimer is anticipated to span from 3300 to 2500 cm⁻¹. A

strong and sharp C=O stretching absorption around 1710 cm⁻¹ is also a key indicator of the

carboxylic acid functionality. The presence of the phenyl group will be confirmed by aromatic C-

H stretches just above 3000 cm⁻¹, C=C stretching bands in the 1600-1450 cm⁻¹ region, and

strong C-H out-of-plane bending bands in the 770-680 cm⁻¹ range, indicative of a

monosubstituted benzene ring. The aliphatic chain will show strong C-H stretching absorptions

between 3000 and 2850 cm⁻¹.

Mass Spectrum
The electron ionization (EI) mass spectrum of 8-phenyloctanoic acid is characterized by

significant fragmentation. The molecular ion peak ([M]⁺) at m/z 220 is expected to be of low

intensity. The most prominent fragmentation pathway involves the cleavage of the benzylic C-C

bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the

base peak.[1] The peak at m/z 92 can be attributed to a McLafferty rearrangement involving the

phenyl group. Other significant fragments arise from the cleavage of the aliphatic chain.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 8-phenyloctanoic acid (5-10 mg) is dissolved in approximately 0.7 mL of a

deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16 to 32

scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger

number of scans (1024 or more) with a longer relaxation delay (5-10 seconds) is required to

obtain a good signal-to-noise ratio, especially for the quaternary carbons. Proton decoupling is

used to simplify the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small

amount of the solid 8-phenyloctanoic acid is dissolved in a volatile solvent such as

dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is

allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then

mounted in the spectrometer, and the spectrum is recorded, typically by co-adding 16 or 32

scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electron

ionization (EI) source. A dilute solution of 8-phenyloctanoic acid in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas

chromatograph (GC-MS) for separation and purification. In the ion source, the sample is

vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting

positively charged ions and fragment ions are then accelerated into the mass analyzer, where

they are separated based on their mass-to-charge (m/z) ratio.

Visualization of Key Processes
The following diagrams illustrate the primary fragmentation pathway in the mass spectrum of 8-
phenyloctanoic acid and the logical relationships for interpreting its NMR spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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